molecular formula C19H23F3N6 B12238910 2-Cyclopropyl-4-(difluoromethyl)-6-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

2-Cyclopropyl-4-(difluoromethyl)-6-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12238910
M. Wt: 392.4 g/mol
InChI Key: NGKZQYFFXSWJLB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(difluoromethyl)-6-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core

Preparation Methods

The synthesis of 2-Cyclopropyl-4-(difluoromethyl)-6-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The synthetic route often includes:

Chemical Reactions Analysis

2-Cyclopropyl-4-(difluoromethyl)-6-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine can undergo several types of chemical reactions:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(difluoromethyl)-6-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity and exerting its effects .

Comparison with Similar Compounds

Similar compounds to 2-Cyclopropyl-4-(difluoromethyl)-6-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine include other pyrimidine derivatives such as:

These compounds highlight the versatility of the pyrimidine core in medicinal chemistry and its potential for developing new therapeutic agents.

Properties

Molecular Formula

C19H23F3N6

Molecular Weight

392.4 g/mol

IUPAC Name

2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoro-6-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C19H23F3N6/c1-11(2)16-15(20)19(24-10-23-16)28-7-5-27(6-8-28)14-9-13(17(21)22)25-18(26-14)12-3-4-12/h9-12,17H,3-8H2,1-2H3

InChI Key

NGKZQYFFXSWJLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC=N1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4)F

Origin of Product

United States

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